Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester
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Overview
Description
Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester is an organophosphorus compound widely recognized for its use as an insecticide. This compound is known for its effectiveness in controlling a variety of pests in agricultural settings. It is a derivative of phosphorothioic acid and contains both methyl and nitrophenyl groups, which contribute to its chemical properties and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester typically involves the reaction of O,O-dimethyl phosphorochloridothioate with p-nitrophenol. This reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction conditions often include a solvent like toluene or xylene and are conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives, which are often more toxic.
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester bond can be cleaved, resulting in the formation of phosphorothioic acid and p-nitrophenol.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oxon derivatives.
Hydrolysis: Phosphorothioic acid and p-nitrophenol.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase, which is crucial in nerve function.
Medicine: Investigated for its potential use in developing treatments for parasitic infections.
Industry: Employed as an insecticide in agriculture to protect crops from pests
Mechanism of Action
The primary mechanism of action of Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, which ultimately results in the paralysis and death of the pest .
Comparison with Similar Compounds
Similar Compounds
Methyl parathion: Another organophosphorus insecticide with a similar structure but different substituents.
Dimethoate: Contains a different ester group but shares the phosphorothioic acid backbone.
Parathion: Similar in structure but with ethyl groups instead of methyl groups
Uniqueness
Phosphorothioic acid, O,O-dimethyl S-(p-nitrophenyl) ester is unique due to its specific combination of methyl and nitrophenyl groups, which confer distinct chemical properties and biological activity. Its effectiveness as an insecticide and its ability to inhibit acetylcholinesterase make it a valuable compound in both agricultural and research settings .
Properties
CAS No. |
3820-53-9 |
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Molecular Formula |
C8H10NO5PS |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
1-dimethoxyphosphorylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C8H10NO5PS/c1-13-15(12,14-2)16-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 |
InChI Key |
DHPZHUPSZPYWMB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)SC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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